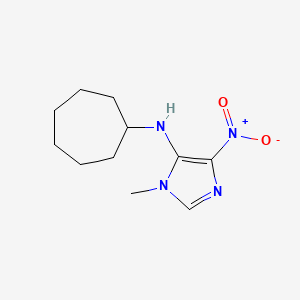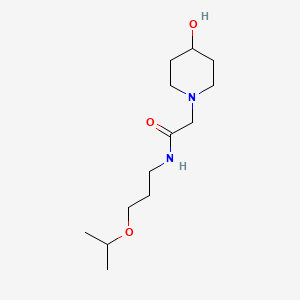
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective oxidation reactions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the hydroxylated piperidine with an appropriate acylating agent.
Isopropoxypropyl Substitution: The final step involves the substitution of the acetamide with an isopropoxypropyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The acetamide and isopropoxypropyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce a variety of new derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate its exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Acetamide Derivatives: Compounds with similar acetamide moieties.
Isopropoxypropyl Substituted Compounds: Compounds with similar isopropoxypropyl groups.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may be unique in its specific combination of functional groups, which could confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H26N2O3 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
2-(4-hydroxypiperidin-1-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C13H26N2O3/c1-11(2)18-9-3-6-14-13(17)10-15-7-4-12(16)5-8-15/h11-12,16H,3-10H2,1-2H3,(H,14,17) |
Clave InChI |
JLLRNXZMEKLQDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC(=O)CN1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethylpyrimido[1,2-a]benzimidazole](/img/structure/B14910320.png)
![(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one](/img/structure/B14910333.png)
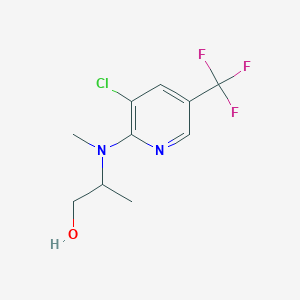

![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)

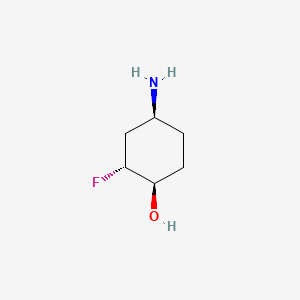
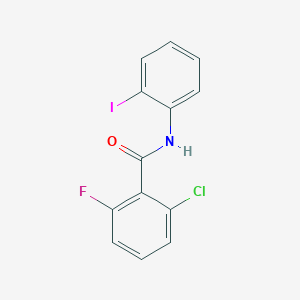
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)

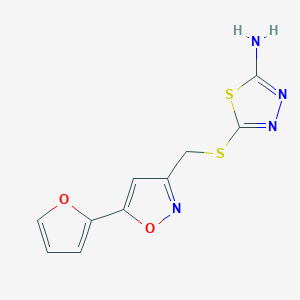
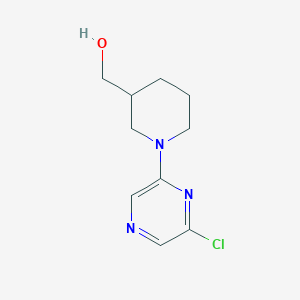
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
